PknB-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

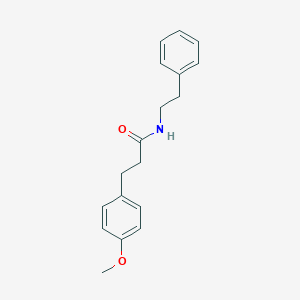

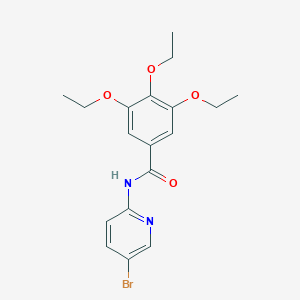

PknB-IN-2 is a useful research compound. Its molecular formula is C28H32N2O4 and its molecular weight is 460.6g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- PknB is an essential receptor-like protein kinase involved in cell growth control .

- Its role includes regulating processes such as cytoskeletal rearrangement, cell migration, and cell adhesion .

- Phosphorylation-mediated regulation of peptidoglycan synthesis by PknB is essential for growth and virulence in M. tuberculosis .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

PknB-IN-2 interacts with several enzymes and proteins, particularly the serine/threonine protein kinases PknA and PknB . These interactions play a vital role in regulating essential physiological processes in Mycobacterium tuberculosis . The compound’s interaction with these kinases is believed to regulate cell growth, cell shape, and cell division .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Mycobacterium tuberculosis, the depletion of PknA or PknB kinases, which interact with this compound, results in growth arrest, shortening of cells, and time-dependent loss of acid-fast staining .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is known to bind to the ATP-binding site of PknB, exerting its effects at the molecular level . This interaction leads to extensive changes in protein phosphorylation, suggesting specific and coordinated roles for PknA and PknB in regulating multiple essential physiologies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that depletion of PknA or PknB, which interact with this compound, results in growth arrest and time-dependent loss of acid-fast staining . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways . For instance, this compound is associated with the regulation of purine biosynthesis, autolysis, and central metabolic processes in Staphylococcus aureus .

Transport and Distribution

It is known that PknB, with which this compound interacts, is released into the external milieu . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The subcellular localization of this compound is closely related to the localization of PknB. PknB is known to localize strongly to the mid-cell and also to the cell poles . The extracytoplasmic domain of PknB, which interacts with this compound, is required for this localization . Therefore, it can be inferred that this compound may also localize to similar subcellular compartments.

Propriétés

IUPAC Name |

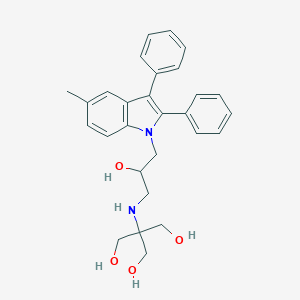

2-(hydroxymethyl)-2-[[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]amino]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O4/c1-20-12-13-25-24(14-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)30(25)16-23(34)15-29-28(17-31,18-32)19-33/h2-14,23,29,31-34H,15-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRABSVSVBDUTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(CO)(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B502941.png)